

# Solubility Profiling & Thermodynamic Analysis of 5-Chloro-3-hydroxypyridine

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## Compound of Interest

Compound Name: 5-Chloro-3-hydroxypyridine

CAS No.: 74115-12-1

Cat. No.: B146418

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Content Type: Technical Whitepaper & Experimental Protocol Audience: Process Chemists, Formulation Scientists, and Pre-clinical Researchers Subject: Physicochemical Characterization & Dissolution Thermodynamics[1][2][3][4]

## Executive Summary

**5-Chloro-3-hydroxypyridine** (5-Cl-3-HP) is a critical heterocyclic building block, frequently employed in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling and nucleophilic substitution.[1] Despite its structural simplicity, the molecule exhibits complex solubility behavior due to its amphoteric nature (pyridine nitrogen + phenolic hydroxyl) and moderate lipophilicity (LogP ~1.4).[5][6]

This guide addresses the scarcity of public quantitative solubility datasets for 5-Cl-3-HP by providing:

- A Predictive Solubility Landscape based on structural analogs (3-hydroxypyridine, 2-chloro-3-pyridinol).[6]
- A Self-Validating Experimental Protocol for generating high-precision solubility data (Laser Monitoring Method).
- A Thermodynamic Modeling Framework to derive enthalpy (

) and entropy (

) of dissolution for process scale-up.

## Chemical Identity & Physicochemical Profile

Before establishing solubility protocols, the fundamental solid-state properties must be defined to ensure material integrity during testing.<sup>[5][6]</sup>

| Property          | Value / Description                      | Source/Note                          |
|-------------------|--|--------------------------------------|
| CAS Number        | 74115-12-1                               | Registry                             |
| Molecular Formula | C<br>H<br>CINO                           | MW: 129.54 g/mol                     |
| Appearance        | Light yellow to brown crystalline powder | Oxidizes slightly in air             |
| Melting Point     | 160–162 °C                               | Critical for fusion enthalpy calcs   |
| pKa (Predicted)   | ~8.37 (Phenolic OH)                      | Zwitterionic potential at neutral pH |
| LogP              | 1.40                                     | Moderately lipophilic                |
| H-Bond Donors     | 1 (Phenolic -OH)                         | Solvent interaction site             |
| H-Bond Acceptors  | 2 (Pyridine N, Oxygen)                   | Solvent interaction site             |

“

*Process Insight: The melting point of 160–162 °C indicates a stable crystal lattice.[6] High lattice energy often correlates with lower solubility in non-polar solvents, necessitating the use of protic or dipolar aprotic solvents for effective dissolution.[6]*

## Predictive Solubility Landscape

In the absence of a specific mole-fraction dataset, we utilize the General Solubility Equation (GSE) and analog benchmarking (vs. 3-Hydroxypyridine and 2-Chloro-3-pyridinol) to construct a hierarchy for solvent selection.

### Solvent Class Suitability Ranking

- Tier 1 (High Solubility): Dipolar Aprotic Solvents (DMSO, DMF).[6] Disruption of strong lattice energy via dipole interactions.[6]
- Tier 2 (Moderate-High): Short-chain Alcohols (Methanol, Ethanol). Hydrogen bonding with the pyridine nitrogen and phenolic oxygen.[6]
- Tier 3 (Moderate): Polar Esters (Ethyl Acetate).[6] Useful for crystallization/purification.[5][6]
- Tier 4 (Low): Non-polar Hydrocarbons (Hexane, Toluene).[6] Limited interaction with the polar core.[6]

### Predicted Solubility Trends (Process Design)

- Water: pH-dependent.[2][6] Moderate solubility at neutral pH; significantly increased at pH > 9 (phenolate formation) or pH < 4 (pyridinium formation).[6]
- Temperature Sensitivity: Solubility is expected to follow an exponential increase with temperature (van't Hoff behavior), particularly in alcohols (MeOH/EtOH), making Cooling Crystallization a viable purification strategy.[5][6]

## Experimental Protocol: Laser Monitoring Method

To generate precise mole-fraction solubility data (

), the Laser Monitoring Observation Technique is superior to static gravimetric methods due to its speed and reproducibility.[5][6]

### Principle

The dissolution of solid solute causes the scattering of a laser beam to cease (or transmission to maximize) once the "clear point" is reached.[5][6] This dynamic method eliminates sampling errors associated with filtration in static methods.[6]

### Workflow Diagram

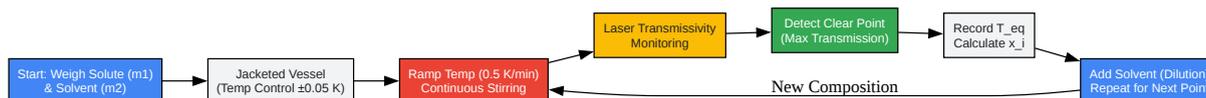


Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination

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### Step-by-Step Methodology

- Preparation: Calibrate the analytical balance (uncertainty g) and the thermometer (K).
- Loading: Place a known mass of 5-Cl-3-HP ( ) and solvent ( ) into a double-jacketed glass vessel equipped with a magnetic stirrer.
- Setup: Position the laser source and light intensity meter on opposite sides of the vessel.

- Heating: Circulate water through the jacket to increase temperature slowly ( K/h near saturation) while stirring.
- Detection: Monitor the laser intensity. The transition from a scattering suspension to a clear solution indicates the saturation temperature ( ).<sup>[6]</sup>
- Iteration: Add a known amount of solvent to the vessel (diluting the mixture) and repeat the heating cycle to obtain the next data point ( vs ).

## Thermodynamic Modeling Framework

Once experimental data (

) is obtained, thermodynamic parameters must be derived to model the dissolution process for scale-up.<sup>[5][6]</sup>

### Modified Apelblat Equation

The empirical Modified Apelblat Equation is the industry standard for correlating solubility data, accounting for the non-ideal behavior of the solution.<sup>[6]</sup>

- : Mole fraction solubility.<sup>[5][6]</sup>
- : Absolute temperature (K).<sup>[5][6][7][8]</sup>
- : Empirical model parameters derived via regression analysis.
- Validation: A Relative Average Deviation (RAD) indicates a valid model.<sup>[5][6]</sup>

## Thermodynamic Functions (Van't Hoff Analysis)

To determine if the dissolution is endothermic (requires heat) or spontaneous, calculate the Gibbs energy (

), Enthalpy (

), and Entropy (

).[5][6]

Interpretation for 5-Cl-3-HP:

- Positive

: Endothermic dissolution.[5][6] Solubility increases with temperature (Standard for this class of compounds).[6][8]

- Positive

: Entropy-driven process (disorder increases as crystal lattice breaks).[5][6]

## Thermodynamic Logic Flow

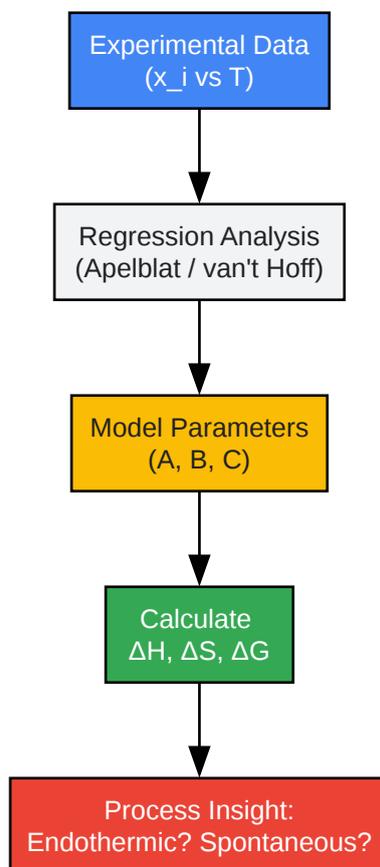


Figure 2: Thermodynamic Parameter Extraction from Solubility Data

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## Process Implications & Applications

### Crystallization Strategy

Given the predicted steep solubility curve in alcohols (EtOH/MeOH):

- Cooling Crystallization: Highly effective.[6] Dissolve at near-boiling and cool to 0-5 °C. High recovery yield expected.
- Anti-Solvent Crystallization: If using a high-solubility solvent like DMSO, water can serve as an effective anti-solvent (due to the "moderate" aqueous solubility of the neutral species), precipitating the product efficiently.[5][6]

### pH Sensitivity[6]

- Acidic Conditions: Protonation of the pyridine nitrogen (

- ) increases water solubility drastically.[5][6]
- Basic Conditions: Deprotonation of the phenolic hydroxyl ( ) forms the phenolate anion, also increasing water solubility.[5][6]
  - Isolation: To maximize yield during precipitation from water, adjust pH to the isoelectric point (approx pH 6–7) where the neutral, least soluble species dominates.[5][6]

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